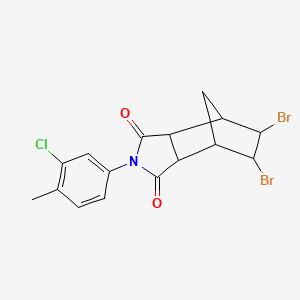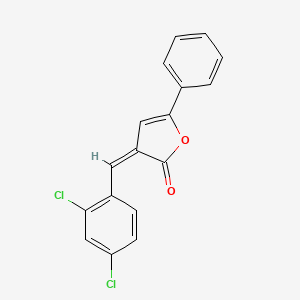![molecular formula C27H20ClN3O4 B11690079 N-(3-{[(E)-(5-benzyl-2-hydroxy-3-nitrophenyl)methylidene]amino}phenyl)-2-chlorobenzamide](/img/structure/B11690079.png)
N-(3-{[(E)-(5-benzyl-2-hydroxy-3-nitrophenyl)methylidene]amino}phenyl)-2-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-{[(E)-(5-bencil-2-hidroxi-3-nitrofenil)metilideno]amino}fenil)-2-clorobenzamida es un compuesto orgánico complejo que pertenece a la clase de las bases de Schiff. Las bases de Schiff se caracterizan por la presencia de un doble enlace carbono-nitrógeno con el átomo de nitrógeno conectado a un grupo arilo o alquilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(3-{[(E)-(5-bencil-2-hidroxi-3-nitrofenil)metilideno]amino}fenil)-2-clorobenzamida normalmente implica la reacción de condensación entre un aldehído y una amina. La reacción se suele llevar a cabo en presencia de un catalizador como el ácido acético glacial. El procedimiento general consiste en mezclar los reactivos en un disolvente adecuado como el metanol y agitar la mezcla a temperatura ambiente hasta que la reacción se complete .
Métodos de producción industrial
Aunque los métodos de producción industrial específicos para este compuesto no están bien documentados, se aplican los principios generales de la síntesis orgánica a gran escala. Esto incluye la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, el uso de reactores de flujo continuo para un mejor control de los parámetros de reacción y la aplicación de técnicas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(3-{[(E)-(5-bencil-2-hidroxi-3-nitrofenil)metilideno]amino}fenil)-2-clorobenzamida puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El grupo hidroxilo puede oxidarse a un grupo carbonilo.
Reducción: El grupo nitro puede reducirse a un grupo amina.
Sustitución: El átomo de cloro puede sustituirse por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio (NaBH₄) o el gas hidrógeno (H₂) en presencia de un catalizador.
Sustitución: Se pueden emplear nucleófilos como el metóxido de sodio (NaOCH₃) o el cianuro de potasio (KCN) para las reacciones de sustitución.
Productos principales
Los productos principales que se forman a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo hidroxilo daría lugar a una cetona o un aldehído, mientras que la reducción del grupo nitro produciría una amina.
Aplicaciones en la investigación científica
N-(3-{[(E)-(5-bencil-2-hidroxi-3-nitrofenil)metilideno]amino}fenil)-2-clorobenzamida tiene varias aplicaciones en la investigación científica:
Química medicinal: Tiene potencial como agente antimicrobiano y antifúngico.
Síntesis orgánica: Sirve como precursor para la síntesis de moléculas orgánicas más complejas.
Ciencia de materiales: Puede utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como la fotosensibilidad o la conductividad.
Aplicaciones Científicas De Investigación
N-(3-{[(E)-(5-benzyl-2-hydroxy-3-nitrophenyl)methylidene]amino}phenyl)-2-chlorobenzamide has several applications in scientific research:
Medicinal Chemistry: It has potential as an antimicrobial and antifungal agent.
Organic Synthesis: It serves as a precursor for the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as photosensitivity or conductivity.
Mecanismo De Acción
El mecanismo de acción de N-(3-{[(E)-(5-bencil-2-hidroxi-3-nitrofenil)metilideno]amino}fenil)-2-clorobenzamida implica su interacción con dianas moleculares específicas. Por ejemplo, su actividad antimicrobiana puede atribuirse a su capacidad para interferir con la síntesis de las paredes celulares bacterianas o para interrumpir los procesos celulares. Las vías exactas y las dianas moleculares pueden variar en función de la aplicación específica y del organismo o sistema que se esté estudiando .
Comparación Con Compuestos Similares
Compuestos similares
- N-(3-{[(E)-(2-cloroquinolin-3-il)metilideno]amino}fenil)etan-1-ona oximas
- 4-[(E)-1-{2-hidroxi-5-[(E)-2-(aril)-1-diazenil]fenil}metilideno]amino]benzoatos
Unicidad
N-(3-{[(E)-(5-bencil-2-hidroxi-3-nitrofenil)metilideno]amino}fenil)-2-clorobenzamida es único debido a sus características estructurales específicas, como la presencia tanto de un grupo nitro como de un grupo bencilo, que pueden conferir propiedades químicas y biológicas distintas. Su capacidad para sufrir una variedad de reacciones químicas también lo convierte en un compuesto versátil en la química sintética.
Propiedades
Fórmula molecular |
C27H20ClN3O4 |
|---|---|
Peso molecular |
485.9 g/mol |
Nombre IUPAC |
N-[3-[(5-benzyl-2-hydroxy-3-nitrophenyl)methylideneamino]phenyl]-2-chlorobenzamide |
InChI |
InChI=1S/C27H20ClN3O4/c28-24-12-5-4-11-23(24)27(33)30-22-10-6-9-21(16-22)29-17-20-14-19(13-18-7-2-1-3-8-18)15-25(26(20)32)31(34)35/h1-12,14-17,32H,13H2,(H,30,33) |
Clave InChI |
VYSPEOPEGMNWGL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=CC(=C(C(=C2)[N+](=O)[O-])O)C=NC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11690004.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11690010.png)
![N-{2-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B11690014.png)


![N'-{(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11690028.png)
![2,2'-(ethane-1,2-diyldisulfanediyl)bis{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole}](/img/structure/B11690041.png)
![(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11690044.png)
![N-benzyl-N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide](/img/structure/B11690046.png)
![butyl 2-chloro-5-{5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11690054.png)
![ethyl 4-(2,5-dimethyl-3-{(E)-[2-(naphthalen-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B11690059.png)

![N'-[(Z)-(3-methoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11690088.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11690090.png)
